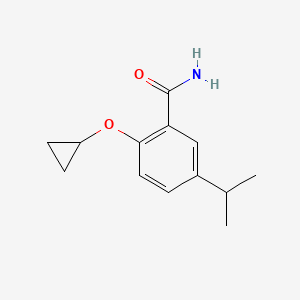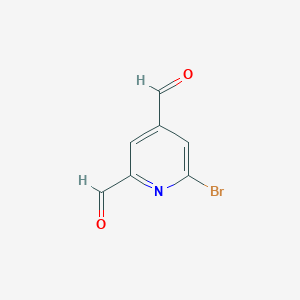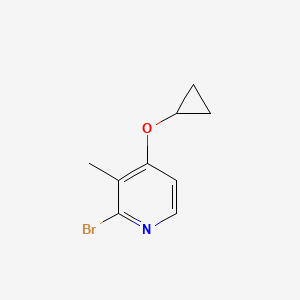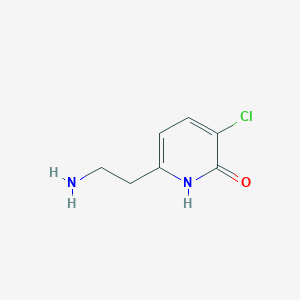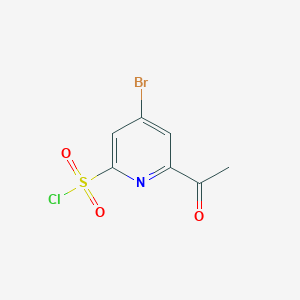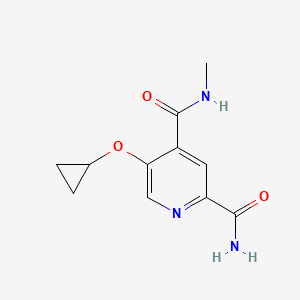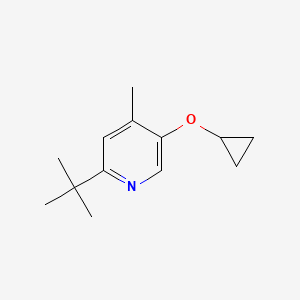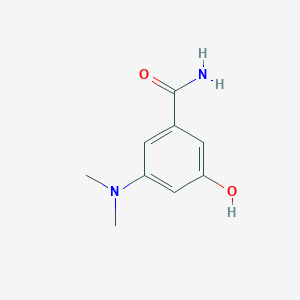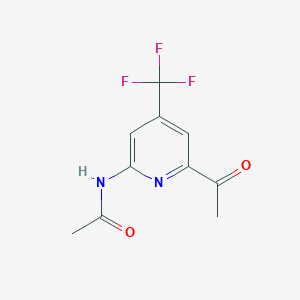![molecular formula C8H5F3INO B14842934 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyridine ring
Méthodes De Préparation
The synthesis of 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The bromopyridine is treated with sec-butyllithium in an ether solvent at -78°C. This step is crucial for the formation of the intermediate compound.
Addition of Reagents: N,N-dimethylaminoacetamide is then added to the reaction mixture, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions: Typical reagents include lithium reagents, oxidizing agents, and reducing agents.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and related compounds.
Applications De Recherche Scientifique
1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s trifluoromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Comparaison Avec Des Composés Similaires
1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound lacks the iodine atom but shares the trifluoromethyl group and pyridine ring, making it useful for comparative studies.
1-[6-(Trifluoromethyl)-3-pyridinyl]ethanone: Similar in structure but with variations in the position of substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5F3INO |
|---|---|
Poids moléculaire |
315.03 g/mol |
Nom IUPAC |
1-[6-iodo-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F3INO/c1-4(14)6-2-5(8(9,10)11)3-7(12)13-6/h2-3H,1H3 |
Clé InChI |
XUCKGXMBHXGCHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


